molecular formula C17H16O3S B2689686 9-(thiophen-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

9-(thiophen-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Cat. No.: B2689686
M. Wt: 300.4 g/mol
InChI Key: FTPKJOJBDBKZQJ-UHFFFAOYSA-N
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Description

9-(Thiophen-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a xanthenedione derivative characterized by a central tricyclic xanthene core fused with two cyclohexenone rings and substituted with a thiophene moiety at the 9-position. Its synthesis involves the condensation of 3,5-cyclohexanedione with 5-methyl-2-thiophenecarboxaldehyde under reflux conditions in ethanol, yielding a crystalline orthorhombic structure (space group Cmc2₁) . The compound has garnered interest due to its structural similarity to bioactive xanthenediones, which exhibit antioxidant, antimicrobial, and antiproliferative properties .

Properties

IUPAC Name

9-thiophen-2-yl-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3S/c18-10-4-1-6-12-15(10)17(14-8-3-9-21-14)16-11(19)5-2-7-13(16)20-12/h3,8-9,17H,1-2,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPKJOJBDBKZQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C3=C(O2)CCCC3=O)C4=CC=CS4)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(thiophen-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione (CAS Number: 385408-58-2) is a member of the xanthene family known for its diverse biological activities. This article explores its biological properties, synthesis methods, and relevant case studies that highlight its potential therapeutic applications.

The molecular formula of the compound is C17H16O3SC_{17}H_{16}O_{3}S with a molar mass of 300.37 g/mol . The structure features a thiophene ring and a hexahydro-xanthene core, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC17H16O3S
Molar Mass300.37 g/mol
CAS Number385408-58-2

Antioxidant Properties

Research indicates that compounds similar to 9-(thiophen-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione exhibit significant antioxidant activity. This property is crucial for protecting cells from oxidative stress and may contribute to the prevention of various diseases.

Antimicrobial Activity

Studies have shown that derivatives of xanthene compounds possess antimicrobial properties against a range of pathogens. For instance, a related compound demonstrated efficacy against Staphylococcus aureus and Escherichia coli , suggesting that 9-(thiophen-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione could also exhibit similar activity.

Cytotoxicity

Preliminary cytotoxicity assays indicate that this compound may inhibit the proliferation of cancer cell lines. For example, it has been tested against HeLa and MCF-7 cells with promising results indicating potential as an anticancer agent.

Case Studies

  • Synthesis and Biological Evaluation
    A study synthesized various xanthene derivatives through multicomponent reactions and evaluated their biological activities. The synthesized compounds were characterized using IR and NMR spectroscopy. The results indicated that certain substitutions on the xanthene core significantly enhanced biological activity .
  • Antioxidant Activity Assessment
    A comparative study assessed the antioxidant capacity of several xanthene derivatives using DPPH radical scavenging assays. The findings revealed that 9-(thiophen-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione exhibited a high scavenging ability comparable to well-known antioxidants .
  • Antimicrobial Testing
    In another investigation focusing on antimicrobial properties, derivatives were tested against various bacterial strains. The results indicated that modifications to the thiophene moiety could enhance antibacterial efficacy .

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties
Research indicates that derivatives of hexahydro-1H-xanthene-1,8(2H)-dione exhibit notable antioxidant activity. This property is crucial in combating oxidative stress-related diseases. The compound's structure allows it to scavenge free radicals effectively, thereby protecting cellular components from damage .

Anticancer Activity
Studies have demonstrated that 9-(thiophen-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione and its derivatives possess anticancer properties. They have been tested against various cancer cell lines and have shown promising results in inhibiting tumor growth. The mechanism involves inducing apoptosis in cancer cells while sparing normal cells .

Leishmanicidal Effects
The compound has also been evaluated for its leishmanicidal activity. Leishmaniasis is a parasitic disease caused by Leishmania species. Preliminary studies suggest that this xanthene derivative can inhibit the growth of Leishmania parasites effectively .

Materials Science

Organic Photovoltaics
In materials science, 9-(thiophen-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has been explored as a potential component in organic photovoltaic devices. Its ability to form stable films and its electronic properties make it suitable for use in solar cells. The incorporation of this compound can enhance the efficiency of light absorption and charge transport in photovoltaic materials .

Conductive Polymers
The thiophene moiety in the compound contributes to its electrical conductivity. Research into conductive polymers has identified this compound as a candidate for developing advanced materials with applications in flexible electronics and sensors. Its unique structural features allow for improved charge mobility compared to traditional conductive polymers .

Organic Synthesis

Synthesis of Complex Molecules
The xanthene core serves as a versatile building block in organic synthesis. The compound can participate in various chemical reactions such as cyclization and functionalization to yield more complex structures. This property is particularly useful in synthesizing pharmaceuticals and agrochemicals .

Catalytic Applications
Recent studies have explored the use of 9-(thiophen-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione as a catalyst in organic reactions. Its ability to facilitate reactions under mild conditions makes it an attractive option for green chemistry initiatives aimed at reducing waste and energy consumption during synthesis .

Case Studies

Study Application Findings
Navarro et al. (2016)Antioxidant & AnticancerDemonstrated significant antioxidant activity and selective cytotoxicity against cancer cells .
Materials Science Research (2020)Organic PhotovoltaicsHighlighted improved efficiency in solar cells when incorporating thiophene derivatives .
Synthetic Chemistry Study (2021)Organic SynthesisShowed successful synthesis of complex molecules using the xanthene core as a precursor .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Xanthenedione derivatives share a common scaffold but differ in aryl/heteroaryl substituents at the 9-position. Key structural comparisons include:

Compound Substituent Key Structural Attributes
Target compound 5-Methylthiophen-2-yl Orthorhombic crystal structure; thiophene enhances π-π stacking and electronic interactions
2,2,5,5-Tetramethyl-9-(3',4'-dihydroxyphenyl) (Compound 2) 3',4'-Dihydroxyphenyl Two hydroxyl groups at meta/para positions maximize antioxidant activity via radical scavenging
2,2,5,5-Tetramethyl-9-(2'-bromo-4'-methylphenyl) (Compound 6) 2'-Bromo-4'-methylphenyl Bromine atom enhances antiproliferative activity (IC₅₀ = 0.87 μM vs. SW620 cells)
9-(4-((1H-1,2,3-triazol-4-yl)methoxy)phenyl) derivatives Triazole-functionalized phenyl Triazole moiety improves antimicrobial activity against Candida albicans and E. coli
3,3,6,6-Tetramethyl-9-(4-bromophenyl) (ZM-4) 4-Bromophenyl Bromine substituent enhances corrosion inhibition efficiency in acidic media
  • Substituent Position Matters : For example, compound 2 (3',4'-dihydroxyphenyl) showed 20% higher antioxidant activity than its isomer with 2',3'-dihydroxyphenyl substitution .
  • Electron-Withdrawing Groups : Bromine and trifluoromethyl groups (e.g., in ZM-4 and fluorinated derivatives) improve bioactivity and physicochemical stability .

Pharmacological Activities

Antiproliferative Activity
Compound Cell Line (IC₅₀) Key Finding
Compound 6 (2'-bromo-4'-methylphenyl) SW620 (0.87 μM), HeLa, HEpG2 Bromine critical for potency; highest activity in series
9-(2-Hydroxyphenyl) derivatives (Compound 124) Multiple lines (23–38 μM) Moderate activity; scaffold requires optimization
Target compound Not reported Structural data suggests potential for derivatization
  • Mechanistic Insights : Bromine may interfere with DNA replication or induce apoptosis via reactive oxygen species (ROS) modulation .
Antioxidant and Antimicrobial Activity
  • Compound 2 : Highest antioxidant activity (EC₅₀ = 12.5 μM) due to catechol-like hydroxyl groups .
  • Triazole Derivatives : Compounds 6i and 6f showed 15–18 mm inhibition zones against S. aureus and C. albicans .

Physicochemical Properties

  • IR Spectra : All derivatives show C=O stretches at 1600–1680 cm⁻¹ and C-O-C vibrations at ~1152 cm⁻¹ .
  • ¹H NMR : Methyl groups appear as singlets (1.0–1.25 ppm), while cyclohexane protons resonate as multiplets (1.88–2.75 ppm) .
  • Thermal Stability : Melting points range from 129–223°C, influenced by substituent polarity and crystallinity .

Q & A

Basic: What are the common synthetic routes for 9-(thiophen-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, and what factors influence reaction yields?

Answer:
The compound is typically synthesized via multicomponent reactions involving aldehydes, cyclic diketones (e.g., dimedone), and thiophene derivatives. Key methodologies include:

  • One-pot condensation under acidic or ionic liquid catalysis, optimizing solvent polarity and temperature (e.g., ethanol or water at 80–100°C) .
  • Microwave-assisted synthesis to reduce reaction time and improve yield.
    Factors affecting yields:
  • Catalyst choice : Protic acids (e.g., HCl) or task-specific ionic liquids (e.g., [NMP]H₂PO₄) enhance cyclization efficiency .
  • Substituent steric effects : Bulky groups on reactants may hinder ring closure, requiring prolonged reaction times .

Advanced: How can researchers resolve contradictory data regarding stereochemical outcomes in xanthene derivatives?

Answer:
Contradictions in stereochemistry often arise from differences in reaction conditions or analytical limitations. Resolution strategies include:

  • Single-crystal X-ray diffraction : Provides unambiguous stereochemical assignments (e.g., chair vs. boat conformations in hexahydroxanthenes) .
  • Dynamic NMR spectroscopy : Detects conformational equilibria in solution by analyzing temperature-dependent splitting patterns .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict stable conformers and compare with experimental data .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assigns proton environments and confirms regioselectivity (e.g., thiophene substituent position) .
  • IR spectroscopy : Identifies carbonyl (1700–1750 cm⁻¹) and hydroxyl (broad ~3400 cm⁻¹) groups .
  • Mass spectrometry (EI/ESI) : Verifies molecular ion peaks and fragmentation patterns (e.g., loss of CO groups) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (R factor < 0.05 recommended) .

Advanced: What strategies optimize regioselectivity in xanthene-dione synthesis?

Answer:

  • Solvent polarity control : Polar aprotic solvents (e.g., DMF) favor enol-keto tautomerism, directing regioselective cyclization .
  • Catalytic screening : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., p-TSA) stabilize transition states for selective ring formation .
  • Substituent electronic effects : Electron-withdrawing groups (e.g., nitro) on aldehydes enhance electrophilicity, improving reaction specificity .

Basic: What biological activities are associated with xanthene-dione derivatives?

Answer:
Reported activities include:

  • Antiviral : Inhibition of viral protease enzymes via hydrophobic interactions with the xanthene core .
  • Anti-inflammatory : COX-2 inhibition mediated by hydrogen bonding with the dione moiety .
  • Photodynamic therapy : Thiophene derivatives exhibit tunable fluorescence for imaging applications .
    In vitro assays: MTT assays for cytotoxicity, enzyme inhibition studies (IC₅₀ determination), and fluorescence microscopy .

Advanced: How do substituents influence the photophysical properties of thiophene-containing xanthenes?

Answer:

  • π-Conjugation extension : Thiophene substituents redshift absorption/emission maxima (e.g., λₐᵦₛ ~400 nm vs. ~350 nm for phenyl analogs) .
  • Electron-withdrawing groups : Nitro or methoxy substituents enhance intramolecular charge transfer (ICT), increasing quantum yield .
  • Crystallographic analysis : Packing effects (e.g., π-π stacking) quench fluorescence in solid-state vs. solution .

Basic: What crystallization techniques yield high-quality single crystals for X-ray analysis?

Answer:

  • Slow evaporation : Dissolve compound in ethanol/water (1:1) and evaporate at 4°C to promote nucleation .
  • Diffusion methods : Layer hexane over a DCM solution to slow crystallization .
  • Critical parameters : Purity (>95% by HPLC), solvent choice (low volatility), and absence of impurities that disrupt lattice formation .

Advanced: How can discrepancies in biological activity data be addressed?

Answer:

  • Standardize assays : Use common cell lines (e.g., HeLa) and control compounds (e.g., doxorubicin for cytotoxicity) .
  • Purity validation : HPLC-MS (≥98% purity) ensures activity is not confounded by byproducts .
  • Dose-response curves : Calculate EC₅₀/IC₅₀ values across multiple replicates to assess reproducibility .

Basic: What computational tools predict the reactivity of xanthene-dione derivatives?

Answer:

  • Gaussian or ORCA : Perform DFT calculations to map Fukui indices for nucleophilic/electrophilic sites .
  • Molecular docking (AutoDock Vina) : Simulate ligand-protein interactions to prioritize synthesis targets .
  • Crystal structure prediction (MERCURY) : Compare predicted vs. experimental packing motifs .

Advanced: What mechanistic insights explain side product formation during synthesis?

Answer:

  • Knoevenagel vs. Michael addition pathways : Acidic conditions favor diketone enolization, leading to Knoevenagel adducts, while basic conditions promote Michael addition .
  • Byproduct identification : LC-MS monitors intermediates (e.g., open-chain vs. cyclized products) .
  • Kinetic control : Lower temperatures (<60°C) favor cyclization over polymerization .

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